

Use of 3-Cyano-3-methylcyclohexanone as a chemical intermediate

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Compound of Interest

Compound Name: 3-Cyano-3-methylcyclohexanone

CAS No.: 33235-14-2

Cat. No.: B3041658

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Application Note: 3-Cyano-3-methylcyclohexanone

A Versatile Scaffold for Quaternary Carbon Construction & Spirocyclic Synthesis[1][2]

Executive Summary

3-Cyano-3-methylcyclohexanone (CAS: 33235-14-2) is a bifunctional aliphatic building block characterized by a quaternary carbon center at the C3 position. Unlike its ubiquitous trimethyl analog (Isophorone Nitrile), this monomethyl variant offers reduced steric bulk while maintaining the rigidity essential for bioactive scaffold design.

This guide details the utility of **3-Cyano-3-methylcyclohexanone** in three critical domains:

- Medicinal Chemistry: Synthesis of spiro-hydantoins and peptidomimetics.
- Polymer Science: Precursor to novel cycloaliphatic diamine curing agents.

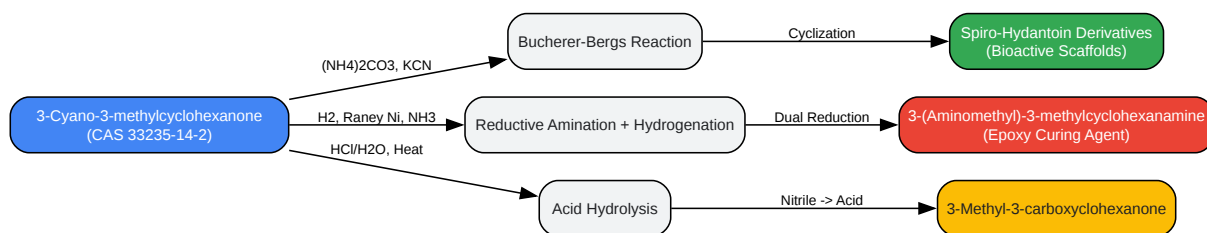
- Agrochemicals: Construction of conformationally restricted cyclohexyl-amines.

Chemical Identity & Properties

Property	Specification
IUPAC Name	1-methyl-3-oxocyclohexane-1-carbonitrile
CAS Number	33235-14-2
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Appearance	Colorless to pale yellow viscous liquid
Boiling Point	125–130 °C (at 10 mmHg)
Key Functionality	C1-Ketone: Electrophilic center for condensation/reduction. C3-Nitrile: Precursor to amines, acids, or heterocycles. C3-Quaternary Center: Prevents aromatization; locks conformation.[1]

Core Application Workflows

The following diagram illustrates the primary divergent synthetic pathways accessible from this intermediate.



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Figure 1: Divergent synthetic utility of **3-Cyano-3-methylcyclohexanone**.

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Nagata Hydrocyanation)

Context: If the material is not purchased, it is best synthesized from 3-methyl-2-cyclohexenone via conjugate addition.

Reagents:

- 3-Methyl-2-cyclohexenone (1.0 eq)
- Diethylaluminum cyanide (Et_2AlCN) (Nagata's Reagent) OR $\text{KCN}/\text{NH}_4\text{Cl}$
- Solvent: Toluene or Benzene (anhydrous)

Procedure (Nagata Method):

- Setup: Flame-dry a 500 mL round-bottom flask under Argon.
- Addition: Charge with 3-methyl-2-cyclohexenone (11.0 g, 100 mmol) and dry toluene (200 mL).
- Catalysis: Cool to 0 °C. Add Et_2AlCN (1.1 eq) dropwise via syringe. Caution: Highly Toxic.
- Reaction: Stir at 0 °C for 1 hour, then warm to room temperature for 2 hours.
- Quench: Pour the mixture slowly into ice-cold NaOH (10% aq).
- Extraction: Extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over MgSO_4 , and concentrate.
- Purification: Distill under reduced pressure (approx. 125 °C @ 10 mmHg) to yield the product.

Why this works: The aluminum reagent coordinates to the enone oxygen, activating the β -carbon for nucleophilic attack by the cyanide, exclusively forming the 1,4-addition product (the target) rather than the 1,2-cyanohydrin [1].

Protocol B: Synthesis of Spiro-Hydantoin Scaffolds

Application: Construction of inhibitors for enzymes such as aldose reductase or metalloproteases.

Reagents:

- **3-Cyano-3-methylcyclohexanone** (1.0 eq)
- Potassium Cyanide (KCN) (1.2 eq)
- Ammonium Carbonate ((NH₄)₂CO₃) (3.0 eq)
- Solvent: Ethanol/Water (1:1)

Step-by-Step:

- Dissolve the ketone (10 mmol) in 20 mL of 50% aqueous ethanol.
- Add (NH₄)₂CO₃ (30 mmol) and KCN (12 mmol).
- Heat the mixture to 55–60 °C for 4–6 hours. The solution will initially be clear and may turn slightly yellow.
- Workup: Cool the solution to 0 °C. Acidify carefully with 6N HCl to pH ~2. Caution: HCN gas evolution—perform in a fume hood.
- Isolation: The spiro-hydantoin often precipitates as a white solid. Filter and wash with cold water.
- Recrystallization: Recrystallize from Ethanol/Water.

Mechanism: The Bucherer-Bergs reaction converts the ketone into a spiro-hydantoin ring. The C3-cyano group remains intact, providing a handle for further functionalization (e.g., reduction

to an amine side chain) [2].

Protocol C: Synthesis of Cycloaliphatic Diamines (Curing Agents)

Application: Creating novel epoxy curing agents with different reactivity profiles than Isophorone Diamine (IPDA).

Reagents:

- **3-Cyano-3-methylcyclohexanone**[2][3]
- Raney Nickel (Catalyst)
- Ammonia (Liquid or methanolic solution)
- Hydrogen gas (High Pressure)

Procedure:

- **Autoclave Loading:** In a high-pressure reactor, place the ketone (50 mmol), Methanol (50 mL), and Raney Nickel (2 g, washed).
- **Add Ammonia:** Add excess ammonia (approx. 50 mL of 7N NH₃ in MeOH) to suppress secondary amine formation.
- **Hydrogenation:** Pressurize with H₂ to 50–80 bar. Heat to 100–120 °C.
- **Duration:** Run for 12–18 hours until H₂ uptake ceases.
- **Workup:** Filter off the catalyst (keep wet/under inert gas to prevent ignition). Concentrate the filtrate.
- **Distillation:** Purify the resulting diamine by vacuum distillation.

Outcome: The product, 3-(aminomethyl)-3-methylcyclohexanamine, is a liquid diamine. The C1-ketone is converted to an amine (via imine), and the C3-nitrile is reduced to a primary aminomethyl group [3].

Safety & Handling Guidelines

Hazard Class	Risk Description	Mitigation
Acute Toxicity	Contains nitrile functionality; metabolic release of cyanide is possible.	Handle in a fume hood. Keep amyl nitrite antidote kit nearby.
Skin/Eye Irritant	Causes severe eye irritation and skin sensitization.	Wear nitrile gloves and chemical splash goggles.
Reactivity	Incompatible with strong oxidizing agents and strong bases (can polymerize).	Store under nitrogen in a cool, dry place.

Critical Note on Cyanide Reagents: Protocols A and B involve KCN or Et₂AlCN. All waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide to cyanate before disposal.

References

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